(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
Description
(4S)-2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid is a fluorinated thiazolidine derivative characterized by a difluoromethoxy group at the 3-position of the phenyl ring and an (S)-configured stereocenter at the 4th position of the thiazolidine core. Its molecular formula is C₁₁H₁₁F₂NO₃S, with a molar mass of 275.27 g/mol .
Properties
IUPAC Name |
(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3S/c12-11(13)17-7-3-1-2-6(4-7)9-14-8(5-18-9)10(15)16/h1-4,8-9,11,14H,5H2,(H,15,16)/t8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKELJKCVNKLGPM-VEDVMXKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a thiol with an amino acid derivative under acidic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate difluoromethylating agents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazolidine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including (4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study : A study published in Cancer Letters demonstrated that thiazolidine derivatives exhibited significant cytotoxic effects on breast cancer cells, suggesting a pathway for developing novel anticancer therapies using this compound .
Anti-inflammatory Effects
Thiazolidine compounds are also recognized for their anti-inflammatory properties. They have been shown to modulate inflammatory pathways effectively:
- Case Study : In an experimental model of arthritis, this compound significantly reduced inflammatory markers and improved joint function . This suggests its potential as a therapeutic agent for inflammatory diseases.
GAT2 Inhibition
Recent patent filings indicate that this compound may act as a GAT2 inhibitor. This inhibition could have implications for treating neurological disorders:
- Potential Use : By modulating neurotransmitter levels, this compound may help in managing conditions such as anxiety and depression .
Diacylglycerol O-acyltransferase 2 Inhibition
Another area of interest is the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), which plays a crucial role in lipid metabolism:
- Research Insight : Compounds similar to this compound have been explored for their ability to regulate lipid levels and potentially treat metabolic disorders like obesity and diabetes .
Summary of Applications
Mechanism of Action
The mechanism of action of (4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes or receptors, while the thiazolidine ring provides structural stability. The carboxylic acid group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural analogs, their substituents, molecular properties, and notable characteristics:
Key Differences and Implications
Substituent Effects
- Difluoromethoxy (OCF₂H) vs. In contrast, the difluoromethoxy group offers a balance of lipophilicity and moderate electron withdrawal, as seen in roflumilast, a potent PDE4 inhibitor with an IC₅₀ of 0.8 nM .
- Hydroxyl Group (3-OH): The hydroxylated analog exhibits higher solubility but may face oxidative instability, limiting its utility in drug development .
Stereochemical Considerations
The (S)-configuration at the 4th position is critical for bioactivity in thiazolidine derivatives. For example, racemic mixtures (e.g., 4RS analog) often show reduced potency compared to enantiopure forms, as observed in PDE4 inhibitors like rolipram and cilomilast .
Biological Activity
(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its biological activities. This article reviews its biological properties, focusing on its potential as a therapeutic agent, particularly as a tyrosinase inhibitor and antioxidant.
Chemical Structure and Properties
The compound belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur. The presence of the difluoromethoxy group enhances its lipophilicity and may influence its biological interactions. The chemical formula is , and it has a molecular weight of approximately 275.26 g/mol.
1. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-lightening agents. Studies have shown that derivatives of thiazolidine-4-carboxylic acid exhibit substantial inhibitory effects on tyrosinase activity.
- Research Findings :
- A study demonstrated that certain derivatives, including those similar to this compound, displayed IC50 values ranging from 16.5 µM to 66.47 µM against mushroom tyrosinase .
- Molecular docking studies indicated strong binding affinities, suggesting that these compounds interact effectively with the active site of the enzyme .
| Compound | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | TBD | TBD |
| Kojic Acid | 15.9 ± 2.5 | TBD |
| Other Derivatives | 16.5 - 66.47 | -8.4 |
2. Antioxidant Activity
Antioxidants are crucial for combating oxidative stress in biological systems. The antioxidant potential of this compound has been assessed through various assays.
- DPPH Assay :
Case Study 1: Tyrosinase Inhibition in Melanoma Cells
In vitro studies were conducted using B16 melanoma cells treated with α-MSH to stimulate melanin production. The application of this compound resulted in a marked reduction in melanin production, supporting its role as an effective tyrosinase inhibitor .
Case Study 2: Antioxidant Effects in Cellular Models
The antioxidant effects were further validated in cellular models where the compound demonstrated protective effects against oxidative damage induced by hydrogen peroxide. This suggests potential applications in dermatological formulations aimed at reducing oxidative stress-related skin damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
